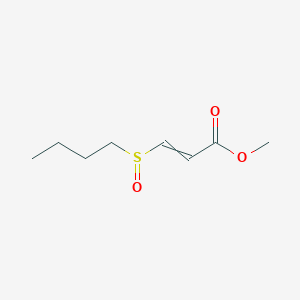
Methyl 3-(butane-1-sulfinyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(butane-1-sulfinyl)prop-2-enoate is an organic compound characterized by the presence of a sulfinyl group attached to a butane chain and a methyl ester group attached to a prop-2-enoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(butane-1-sulfinyl)prop-2-enoate typically involves the reaction of butane-1-sulfinyl chloride with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(butane-1-sulfinyl)prop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines or alcohols, base such as sodium hydroxide, solvent such as dichloromethane.
Major Products Formed
Oxidation: Methyl 3-(butane-1-sulfonyl)prop-2-enoate.
Reduction: Methyl 3-(butane-1-sulfanyl)prop-2-enoate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(butane-1-sulfinyl)prop-2-enoate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(butane-1-sulfinyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the ester group can undergo hydrolysis to release the active sulfinyl-containing moiety, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(butane-1-sulfonyl)prop-2-enoate: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Methyl 3-(butane-1-sulfanyl)prop-2-enoate: Similar structure but with a sulfanyl group instead of a sulfinyl group.
Methyl 3-(butane-1-sulfinyl)propanoate: Similar structure but with a propanoate chain instead of a prop-2-enoate chain.
Uniqueness
Methyl 3-(butane-1-sulfinyl)prop-2-enoate is unique due to the presence of both a sulfinyl group and a prop-2-enoate chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62739-65-5 |
|---|---|
Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
methyl 3-butylsulfinylprop-2-enoate |
InChI |
InChI=1S/C8H14O3S/c1-3-4-6-12(10)7-5-8(9)11-2/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
GOZWKBUTJXXFDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















